N-(2-Aminoethyl)-1,3-propanediamine

Overview

Description

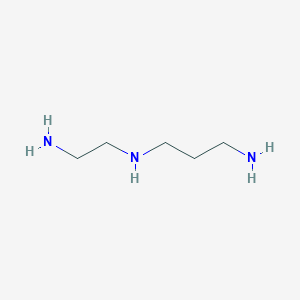

N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7) is a multifunctional aliphatic amine with the molecular formula C₅H₁₅N₃ and a molecular weight of 117.19 g/mol. Structurally, it consists of a 1,3-propanediamine backbone substituted with a 2-aminoethyl group, providing three primary and secondary amine groups. This configuration confers versatile reactivity, enabling applications in coordination chemistry, polymer synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically include elevated temperatures and pressures, along with the use of a hydrogenation catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of ethylenediamine with acrylonitrile in the presence of a base, followed by catalytic hydrogenation. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Simpler amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

1. Templating Agent in Synthesis

N-(2-Aminoethyl)-1,3-propanediamine has been employed as a templating agent in the synthesis of novel open framework iron(III) phosphites. This application highlights its role in facilitating the formation of complex structures within materials chemistry .

2. Coordination Complexes

The compound can form coordination complexes with metal ions, such as cadmium(II). Studies have shown that it yields both mono- and bis-complexes with cadmium(II) salts. The thermal behavior of these complexes has been characterized using techniques like single crystal X-ray diffraction and thermogravimetric analysis .

Materials Science

1. Polyamine Applications

this compound is classified as a polyamine, which are naturally occurring cationic molecules involved in various cellular processes. Research indicates that polyamines can stimulate DNA recombination by stabilizing intermediates during the process . This property is crucial for applications in genetic engineering and molecular biology.

2. Liquid Chromatography

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of amines. It can be effectively analyzed using reverse-phase HPLC methods, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

Biochemical Applications

1. Gene Regulation Studies

this compound is involved in studies related to gene regulation. For instance, it has been used to investigate the regulation of genes encoding superoxide dismutase in Escherichia coli under copper-deficient conditions. This application underscores its importance in understanding cellular responses to metal ion availability .

2. Chelation Properties

The compound exhibits high affinity for copper(II) ions, acting as a chelator. This property is significant in biological studies where metal ion homeostasis is crucial for cellular function. Its ability to inhibit mitochondrial cytochrome c oxidase through copper deficiency has implications for cancer research and therapeutic development .

Case Study 1: Thermal Studies on Cadmium Complexes

A study focused on the thermal degradation pathways of complexes formed by this compound and cadmium(II) salts revealed multi-step decomposition processes. The study utilized thermogravimetric analysis to assess mass loss and identify thermal stability profiles of the complexes .

Case Study 2: Polyamines in Gene Expression

Research demonstrated that polyamines like this compound play a role in modulating gene expression related to DNA repair mechanisms. The stimulation of RecA-mediated recombination by polyamines provides insights into their biochemical significance and potential applications in genetic therapies .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1,3-propanediamine involves its ability to form stable complexes with various substrates. The amine groups can participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions enable the compound to act as a cross-linking agent, stabilizer, or catalyst in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Reactivity and Coordination Behavior

- Chain Length and Branching: Longer-chain polyamines (e.g., N,N′-bis(3-aminopropyl)-1,3-propanediamine) exhibit higher binding affinity to NMDA receptors due to increased flexibility and amine density . In contrast, the shorter, branched structure of this compound limits its potency but enhances steric control in coordination chemistry, favoring asymmetric complexes .

- Isomerism: Unlike symmetric diamines (e.g., bis(3-aminopropyl)amine derivatives), this compound forms distinct geometric isomers in cobalt complexes (e.g., cis vs. trans isomers), critical for tuning magnetic and optical properties .

Biological Activity

N-(2-Aminoethyl)-1,3-propanediamine, also known as 1,3-diaminopropane, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its roles as a chelator, antimicrobial agent, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups attached to a propanediamine backbone. Its chemical formula is , and it has a molecular weight of 102.18 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of amine groups.

1. Chelation Properties

One of the notable biological activities of this compound is its ability to chelate metal ions. It has been identified as a high-affinity chelator for copper ions (Cu(II)), which plays a critical role in various enzymatic processes within cells. In studies involving human promyelocytic leukemia cell lines (HL-60), it was shown that this compound inhibits mitochondrial cytochrome c oxidase by inducing cellular copper deficiency . This action can disrupt cellular respiration and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigated the synthesis of transition metal complexes derived from this compound and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that several complexes displayed potent antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Antibacterial | 50 |

| Staphylococcus aureus | Antibacterial | 25 |

| Candida albicans | Antifungal | 30 |

3. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Transition metal complexes formed with this compound have shown potential in scavenging free radicals, which could be beneficial in mitigating oxidative stress-related diseases . The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Study 1: Inhibition of Cancer Cell Growth

In a controlled study, the effects of this compound on cancer cell lines were evaluated. The compound was administered at varying concentrations to HL-60 cells, resulting in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through copper depletion and subsequent mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this compound complexes against clinical isolates of bacteria. The study reported that the metal complexes derived from this compound exhibited enhanced activity compared to the free ligand, suggesting that metal coordination significantly boosts antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for N-(2-Aminoethyl)-1,3-propanediamine in laboratory settings?

- Methodological Answer :

- Handling : Use in well-ventilated areas with local exhaust ventilation. Avoid skin/eye contact via PPE (gloves, goggles). In case of spills, absorb with inert materials (e.g., vermiculite) and rinse thoroughly with water .

- Storage : Store in cool, dry conditions under nitrogen to prevent degradation. Use airtight containers to avoid moisture absorption .

- Safety Data : Boiling point = 221°C, melting point = 10°C, density = 0.928 g/cm³. Reacts with acids, oxidizing agents, and chloroformates, requiring isolation from incompatible materials .

Q. What synthetic routes are used to prepare this compound, and what are the key reaction parameters?

- Methodological Answer :

- Polycondensation : React trihydrochloric acid salt of the triamine with activated diesters (e.g., di-p-nitrophenyl succinate) under reflux. Monitor pH and temperature (typically 60–80°C) to control polymerization .

- Purification : Use column chromatography or recrystallization in ethanol/water mixtures. Confirm purity via NMR (¹H/¹³C) and FT-IR spectroscopy .

Advanced Research Questions

Q. How does this compound act as a templating agent in hydrothermal synthesis of open-framework metal phosphites?

- Methodological Answer :

- Synthesis : Combine with Fe(III) salts and phosphite precursors in a 1:3 molar ratio. Hydrothermal treatment at 150–180°C for 48–72 hours under autogenous pressure .

- Structural Analysis : Use single-crystal X-ray diffraction (OLEX2/SHELX software) to resolve trigonal crystal systems (space group R). Validate pore geometry via BET surface area analysis .

Q. What strategies optimize the use of this compound in cationic polyamide synthesis for nicotinic acetylcholine receptor (nAChR) inhibition studies?

- Methodological Answer :

- Polymer Design : Synthesize polyamides via solution polycondensation with succinic acid. Control molecular weight (Mn ~52.8 kDa) using gel permeation chromatography (GPC) in hexafluoroisopropanol .

- Bioactivity Testing : Perform competitive binding assays with radioiodinated α-bungarotoxin. Measure IC₅₀ values against Torpedo californica nAChR and human α7 nAChR subtypes .

Q. How is this compound utilized in developing coumarin-based probes for metal ion detection?

- Methodological Answer :

- Probe Synthesis : Condense with 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde under reflux in ethanol. Monitor reaction progress via TLC and UV-Vis spectroscopy .

- Application : Test selectivity for Cu²⁺/Fe³⁺ using fluorescence quenching. Validate via Job’s plot analysis and DFT calculations for binding mechanisms .

Q. Key Considerations for Experimental Design

Properties

IUPAC Name |

N'-(2-aminoethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDBGVDESRKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065522 | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13531-52-7 | |

| Record name | 3-(Aminopropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.